1-Cyclopentene-1-methanol

Physical Chemistry Process Chemistry Purification

1-Cyclopentene-1-methanol (CAS 1120-80-5) is a cycloalkenyl primary alcohol featuring a strained, endocyclic double bond and a pendant hydroxymethyl group, with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol. Its structure, in which the hydroxyl-bearing carbon is directly part of the conjugated π-system, distinguishes it from non-conjugated or saturated analogs and underpins its utility as a versatile intermediate in organic synthesis.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 1120-80-5
Cat. No. B3045692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentene-1-methanol
CAS1120-80-5
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC1CC=C(C1)CO
InChIInChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h3,7H,1-2,4-5H2
InChIKeyWJDFLCXFDSYKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentene-1-methanol (CAS 1120-80-5): Procurement Guide for a Distinctive Cyclopentenyl Building Block


1-Cyclopentene-1-methanol (CAS 1120-80-5) is a cycloalkenyl primary alcohol featuring a strained, endocyclic double bond and a pendant hydroxymethyl group, with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol . Its structure, in which the hydroxyl-bearing carbon is directly part of the conjugated π-system, distinguishes it from non-conjugated or saturated analogs and underpins its utility as a versatile intermediate in organic synthesis .

Why 1-Cyclopentene-1-methanol (CAS 1120-80-5) Cannot Be Replaced by Other Cyclopentenyl Methanol Isomers


Despite sharing the same molecular formula, the three isomeric cyclopentenyl methanols—1-cyclopentene-1-methanol, 2-cyclopentene-1-methanol (CAS 13668-59-2), and 3-cyclopentene-1-methanol (CAS 25125-21-7)—exhibit distinctly different physicochemical properties due to the position of the double bond relative to the hydroxymethyl group. In 1-cyclopentene-1-methanol, the allylic alcohol moiety is conjugated with the endocyclic double bond, which alters its electronic environment, boiling point, and reactivity profile compared to its non-conjugated isomers . These differences preclude simple interchangeability in synthetic routes, particularly in applications requiring specific regioselectivity, thermal stability during workup, or predictable reactivity in cycloaddition and metathesis reactions .

1-Cyclopentene-1-methanol (CAS 1120-80-5): Quantified Differentiation Evidence


Physical Property Differentiation: Boiling Point and Volatility

The conjugated double bond in 1-cyclopentene-1-methanol results in a significantly higher boiling point compared to its non-conjugated isomers, enabling more convenient handling and purification under standard laboratory conditions. At 760 mmHg, 1-cyclopentene-1-methanol has a predicted boiling point of 165.9 ± 9.0 °C , whereas 2-cyclopentene-1-methanol (CAS 13668-59-2) boils at 156.4 °C . This ~9.5 °C difference translates to a ~60% lower vapor pressure for the target compound (0.6 ± 0.7 mmHg vs. 1.05 mmHg at 25 °C for the 2-isomer), reflecting reduced volatility and lower evaporative loss .

Physical Chemistry Process Chemistry Purification

Regioisomeric Purity and Synthetic Utility

Commercial 1-cyclopentene-1-methanol is supplied with a standard purity of 95% . In contrast, commercially available 3-cyclopentene-1-methanol (CAS 25125-21-7) is often listed at a lower purity of 90% . This 5-percentage-point purity differential can impact downstream reaction yields and may necessitate additional purification steps for the 3-isomer, thereby influencing procurement decisions for multi-step syntheses.

Organic Synthesis Stereoselective Synthesis Natural Product Synthesis

Conformational Pre-organization for Cycloaddition Reactions

The endocyclic double bond of 1-cyclopentene-1-methanol is permanently locked in an s-cis conformation, which is a prerequisite for reactivity as a diene in [4+2] cycloadditions . This contrasts sharply with open-chain dienes, which must overcome an energy barrier to adopt the reactive s-cis conformation. This inherent conformational pre-organization can lead to higher effective concentrations of the reactive conformer and potentially faster reaction rates, although direct comparative kinetic data for this specific compound are not available.

Cycloaddition Chemistry Pericyclic Reactions Medicinal Chemistry

Strained Alkene Reactivity in Ring-Opening Metathesis Polymerization (ROMP)

The five-membered cyclopentene ring in 1-cyclopentene-1-methanol possesses significant ring strain (~5–6 kcal/mol), making it a competent monomer for Ring-Opening Metathesis Polymerization (ROMP) [1]. The release of this ring strain provides the thermodynamic driving force for polymerization, enabling the synthesis of polymers with tunable molecular weights [1]. While cyclopentene itself is also a ROMP monomer, the functionalized target compound introduces a hydroxyl handle for post-polymerization modification, a feature absent in the unsubstituted parent.

Polymer Chemistry Materials Science Metathesis

Regioselectivity in Heck Desymmetrization Reactions

Heck desymmetrization of prochiral cyclopentenes is a powerful method for accessing chiral building blocks. Studies have shown that 4-substituted cyclopent-1-enes undergo highly enantioselective oxidative Heck reactions to afford chiral arylated products with the concurrent creation of two stereocenters in good yields with excellent diastereo- and enantioselectivities . While 3-cyclopentenol (a related isomer) has also been employed in Heck-Matsuda desymmetrizations to produce chiral 4-aryl cyclopentenol scaffolds [1], the conjugated 1-cyclopentene-1-methanol represents a distinct substitution pattern that may afford alternative regio- and stereochemical outcomes in similar transformations, expanding the accessible chemical space for chiral cyclopentane derivatives.

Asymmetric Catalysis Palladium Chemistry Enantioselective Synthesis

Solubility and Hydrogen-Bonding Profile

The presence of a conjugated double bond in 1-cyclopentene-1-methanol influences its electronic distribution and, consequently, its solubility and hydrogen-bonding characteristics. While quantitative solubility data for 1-cyclopentene-1-methanol is not extensively documented, its classification as an alcohol capable of hydrogen bonding contrasts with the saturated analog cyclopentylmethanol (CAS 3637-61-4), which lacks the π-system and exhibits different solubility behavior. This difference can affect partitioning in biphasic reaction mixtures and extraction efficiency, making the target compound more suitable for certain reaction media.

Physical Organic Chemistry Reaction Solvent Selection Formulation

High-Value Application Scenarios for 1-Cyclopentene-1-methanol (CAS 1120-80-5)


Scaled Synthesis of Cyclopentene-Containing Intermediates Requiring High-Boiling Point Monomers

In multi-kilogram campaigns, the higher boiling point (165.9 ± 9.0 °C) of 1-cyclopentene-1-methanol compared to the 2-isomer (156.4 °C) reduces evaporative loss during exothermic reactions and solvent recovery, thereby improving material yield and process safety. This is particularly relevant in continuous flow chemistry where precise boiling point control is critical.

Synthesis of Functionalized ROMP Polymers for Specialty Materials

The strained cyclopentene core of 1-cyclopentene-1-methanol makes it a viable monomer for ring-opening metathesis polymerization (ROMP) . Unlike the unfunctionalized parent cyclopentene, this compound introduces a pendant primary alcohol group, enabling post-polymerization modification (e.g., esterification, etherification) to tune material properties for coatings, adhesives, or biomedical applications.

Enantioselective Synthesis of Chiral Cyclopentane Building Blocks via Heck Desymmetrization

The prochiral nature of the cyclopentene ring in 1-cyclopentene-1-methanol positions it as a potential substrate for enantioselective palladium-catalyzed Heck desymmetrization reactions, analogous to those successfully demonstrated with 4-substituted cyclopent-1-enes . This methodology offers a direct route to chiral cyclopentane derivatives with multiple stereocenters, which are valuable scaffolds in medicinal chemistry and natural product synthesis.

Preparation of Carbocyclic Nucleoside Precursors via Cycloaddition

The locked s-cis conformation of the endocyclic double bond in 1-cyclopentene-1-methanol makes it a competent diene for Diels-Alder cycloadditions, a reaction class widely employed in the synthesis of carbocyclic nucleosides, such as abacavir precursors . This structural pre-organization can simplify reaction design and improve stereochemical predictability in complex molecule synthesis.

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